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Compound of Interest

Compound Name:
(R)-(+)-3-Benzyloxy-2-(Boc-

amino)-1-propanol

Cat. No.: B183359 Get Quote

Introduction
(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is a chiral building block of significant interest

in medicinal chemistry and the synthesis of complex organic molecules. Its protected functional

groups—a Boc-protected amine, a benzyl-protected primary alcohol, and a free primary alcohol

—allow for selective chemical transformations, making it a valuable intermediate in the

development of novel therapeutics. This application note provides a detailed, three-step

protocol for the synthesis of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol starting from the

commercially available chiral amino acid, (R)-Serine. The described methodology is robust,

scalable, and yields the target compound with high purity.

Overall Reaction Scheme
The synthesis proceeds through three key transformations:

N-Boc Protection: The amino group of (R)-Serine is protected using di-tert-butyl dicarbonate

((Boc)₂O).

O-Benzylation: The hydroxyl group is protected as a benzyl ether using benzyl bromide

(BnBr).

Carboxylic Acid Reduction: The carboxylic acid is converted to its methyl ester and

subsequently reduced to a primary alcohol using lithium borohydride (LiBH₄).
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Data Presentation
The following table summarizes the quantitative data for each step of the synthesis.

Step Reaction
Starting
Material

Key
Reagents

Solvent
Reaction
Time (h)

Yield (%)

1
N-Boc

Protection
(R)-Serine

(Boc)₂O,

NaOH

1,4-

Dioxane/H₂

O

24 ~94%[1]

2

O-

Benzylatio

n

N-Boc-(R)-

Serine

NaH,

Benzyl

Bromide

DMF 12 High

3

Esterificati

on &

Reduction

N-Boc-O-

benzyl-(R)-

Serine

CH₃I,

K₂CO₃;

then LiBH₄

DMF; then

THF/H₂O
2 & 12 High

Experimental Protocols
Step 1: Synthesis of N-Boc-(R)-Serine
Materials:

(R)-Serine

Di-tert-butyl dicarbonate ((Boc)₂O)

Sodium hydroxide (NaOH)

1,4-Dioxane

Ethyl acetate (EtOAc)

Diethyl ether (Et₂O)

1M Sulfuric acid (H₂SO₄)

Anhydrous sodium sulfate (Na₂SO₄)
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Deionized water

Procedure:

In a round-bottom flask, dissolve (R)-Serine (1.0 eq) in a 1:2 mixture of 1M aqueous NaOH

(1.0 eq) and 1,4-dioxane.

Cool the stirred solution to 0°C using an ice bath.

Slowly add di-tert-butyl dicarbonate (1.2 eq).

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

After 24 hours, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

Wash the remaining aqueous layer with diethyl ether (2 x volume of aqueous layer).

Acidify the aqueous layer to a pH of 2-3 with 1M H₂SO₄.

Extract the product with ethyl acetate (3 x volume of aqueous layer).

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure to yield N-Boc-(R)-Serine as a sticky oil.[1]

Step 2: Synthesis of N-Boc-O-benzyl-(R)-Serine
Materials:

N-Boc-(R)-Serine

Sodium hydride (NaH, 60% dispersion in mineral oil)

Benzyl bromide (BnBr)

Anhydrous Dimethylformamide (DMF)

Ethyl acetate (EtOAc)

Saturated aqueous ammonium chloride (NH₄Cl)
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Brine

Anhydrous sodium sulfate (Na₂SO₄)

Argon or Nitrogen gas

Procedure:

Dissolve N-Boc-(R)-Serine (1.0 eq) in anhydrous DMF under an inert atmosphere (argon or

nitrogen).

Cool the solution to 0°C in an ice bath.

Carefully add sodium hydride (2.2 eq) portion-wise, ensuring the temperature remains at

0°C.

Stir the mixture at 0°C for 30 minutes.

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0°C.

Allow the reaction to warm to room temperature and stir for 12 hours.

Quench the reaction by slowly adding saturated aqueous NH₄Cl.

Extract the product with ethyl acetate.

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

Filter and concentrate under reduced pressure. Purify the crude product by column

chromatography to obtain N-Boc-O-benzyl-(R)-Serine.[1]

Step 3: Synthesis of (R)-(+)-3-Benzyloxy-2-(Boc-
amino)-1-propanol
Materials:

N-Boc-O-benzyl-(R)-Serine
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Methyl iodide (CH₃I)

Potassium carbonate (K₂CO₃)

Lithium borohydride (LiBH₄)

Anhydrous Dimethylformamide (DMF)

Anhydrous Tetrahydrofuran (THF)

Methanol (MeOH)

Deionized water

Ethyl acetate (EtOAc)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Part A: Esterification

Dissolve N-Boc-O-benzyl-(R)-Serine (1.0 eq) in anhydrous DMF.

Add solid potassium carbonate (1.1 eq) to the solution.

Add methyl iodide (2.0 eq) and stir the mixture at room temperature for 2 hours, or until TLC

analysis indicates complete formation of the methyl ester.[2]

Dilute the reaction mixture with water and extract with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain

the crude N-Boc-O-benzyl-(R)-Serine methyl ester. This is typically used in the next step

without further purification.

Part B: Reduction
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Dissolve the crude methyl ester from Part A in a mixture of anhydrous THF and water.

Cool the solution to 0°C.

Add lithium borohydride (1.5 eq) portion-wise. Lithium borohydride is effective for the

selective reduction of esters.[3]

Stir the reaction at 0°C for 30 minutes and then at room temperature for 12 hours.

Cool the reaction to 0°C and quench by the slow addition of methanol, followed by water.

Extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography to yield (R)-(+)-3-Benzyloxy-
2-(Boc-amino)-1-propanol as a white solid.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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